O-(Tert-butyl)-N-(2,2,2-trifluoroacetyl)-L-threonine
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Overview
Description
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group and a trifluoroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroacetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in the replacement of the trifluoroacetamido group with other functional groups.
Scientific Research Applications
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoroacetamido group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the tert-butoxy group and are used in similar synthetic applications.
Trifluoroacetamides: Compounds with the trifluoroacetamido group, used in various chemical and biological studies.
Uniqueness
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid is unique due to the combination of the tert-butoxy and trifluoroacetamido groups, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly valuable in synthetic chemistry and biological research .
Properties
Molecular Formula |
C10H16F3NO4 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C10H16F3NO4/c1-5(18-9(2,3)4)6(7(15)16)14-8(17)10(11,12)13/h5-6H,1-4H3,(H,14,17)(H,15,16)/t5-,6+/m1/s1 |
InChI Key |
HMXCJETZKUNJQK-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C(F)(F)F)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(F)(F)F)OC(C)(C)C |
Origin of Product |
United States |
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